molecular formula C15H13Cl2F4N B2473014 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2344681-62-3

2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No. B2473014
CAS RN: 2344681-62-3
M. Wt: 354.17
InChI Key: BFCQXPHWGPKWET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the molecular formula of 4-Fluoro-2-(trifluoromethyl)phenol is C7H4F4O .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of 4-Fluoro-2-(trifluoromethyl)phenol is 180.0997 . The density of 3-Fluoro-4-trifluoromethyl-phenylboronic acid is 1.4±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of chalcones possessing N-substituted ethanamine, demonstrating the potential of these compounds in scientific research. The study synthesized a series of compounds by the aldol condensation reaction and screened them for antiamoebic activity and cytotoxicity, highlighting the compound's potential in medicinal chemistry (Zaidi et al., 2015).

Molecular Structure and Analysis

  • Research on the molecular structure of a related compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was conducted using FT-IR, X-ray diffraction, and other spectroscopic methods. This study provided insights into the geometrical parameters, hyperpolarizability, and molecular stability of the compound (Najiya et al., 2014).

Anti-Inflammatory Activity

  • A study explored the synthesis and evaluation of compounds for potential anti-inflammatory activity. This research synthesized derivatives of the compound and evaluated them using the carrageenan-induced paw edema test on rats, showing that certain derivatives exhibit significant activity (Karande & Rathi, 2017).

Synthesis of Derivatives

  • Another research focused on the practical synthesis of a derivative compound, demonstrating a multi-step synthesis process. This study underlines the importance of such compounds in the development of novel drugs and other applications in pharmaceutical chemistry (Vaid et al., 2012).

Applications in Material Science

  • The compound's derivatives have also found applications in material science. For instance, a study on the synthesis and characterization of novel polyimides derived from a related compound highlighted its utility in creating new materials with desirable properties like solubility and thermal stability (Yin et al., 2005).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives displayed potent analgesic efficacy and an ultrashort to long duration of action .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol has been classified as Acute Tox. 3 Oral .

Future Directions

The future directions for the study of similar compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, the development of novel μ opioid receptor analgesics that preserve their opioid analgesic properties but have fewer adverse side effects has been suggested .

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF4N.ClH/c16-11-4-1-9(2-5-11)7-14(21)10-3-6-13(17)12(8-10)15(18,19)20;/h1-6,8,14H,7,21H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCQXPHWGPKWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

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